Carvone, (+)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDHMXUKGWMISQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Record name | D-CARVONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19961 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020256 | |
| Record name | d-Carvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-carvone appears as pale yellow or colorless liquid. (NTP, 1992), Liquid, ((+)-form) colourless to light yellow liquid with a caraway-like odour | |
| Record name | D-CARVONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19961 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (S)-Carvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | d-Carvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/348/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
446 °F at 760 mmHg (NTP, 1992), 231.00 °C. @ 760.00 mm Hg | |
| Record name | D-CARVONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19961 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (S)-Carvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
192 °F (NTP, 1992) | |
| Record name | D-CARVONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19961 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), 1300 mg/L at 18 °C, soluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol, 1 ml in 5 ml 60% alcohol (in ethanol) | |
| Record name | D-CARVONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19961 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (S)-Carvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | d-Carvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/348/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.965 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.956-0.961 | |
| Record name | D-CARVONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19961 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | d-Carvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/348/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
15.5 mmHg at 77 °F ; 31.3 mmHg at 108 °F (NTP, 1992) | |
| Record name | D-CARVONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19961 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2244-16-8 | |
| Record name | D-CARVONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19961 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (+)-Carvone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | d-Carvone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | d-Carvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CARVONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RWC1CMS3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | (S)-Carvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 15 °C | |
| Record name | (S)-Carvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological and Biological Activities of D Carvone
Anticancer Mechanisms and Efficacy of d-Carvone
d-Carvone, a naturally occurring monoterpene found in the essential oils of plants like caraway and dill, has demonstrated notable anticancer properties across various cancer cell lines. nih.govnih.gov Its efficacy stems from its ability to intervene in several key pathways that govern cancer cell survival, growth, and spread. The mechanisms underlying its anticancer activity include the induction of programmed cell death (apoptosis), halting the cell division cycle, inhibiting the uncontrolled growth and spread of cancer cells, and modulating critical molecular signaling pathways. nih.govmdpi.com
Induction of Apoptosis and Cell Cycle Arrest by d-Carvone
A primary strategy by which d-Carvone exerts its anticancer effects is by triggering apoptosis and causing cell cycle arrest in cancer cells. nih.govnih.gov This dual approach effectively halts the proliferation of malignant cells. In human myeloma KMS-5 cells, d-Carvone's antiproliferative effects were attributed to the induction of both apoptosis and G2/M phase cell cycle arrest. nih.govjbuon.com Similarly, in human leukemic Molt-4 cells, d-Carvone was found to suppress cell viability and induce apoptosis in a time- and dose-dependent manner. nih.govnih.gov Studies on A431 human epidermoid carcinoma cells also showed that d-Carvone is a potential antiproliferative agent that can induce apoptosis and cause cell cycle arrest at the G0/G1 phase. researchgate.net
d-Carvone orchestrates apoptosis through the intrinsic pathway, which involves a fine-tuned regulation of pro- and anti-apoptotic proteins within the cell. mdpi.comresearchgate.net Research indicates that d-Carvone treatment leads to a decrease in the levels of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax. mdpi.comresearchgate.netmdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome C. mdpi.comresearchgate.net
The release of cytochrome C into the cytoplasm initiates a cascade of events, activating a family of cysteine proteases known as caspases, which are central executioners of apoptosis. nih.gov Studies have shown that d-Carvone treatment results in the up-regulated expression of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3, in human leukemic Molt-4 cells. nih.govnih.gov The activation of caspase-3, in turn, leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly and serves as a hallmark of apoptosis. mdpi.comresearchgate.net
Table 1: Effect of d-Carvone on Apoptotic Proteins in Cancer Cells
| Cell Line | Effect on Bcl-2 | Effect on Bax | Effect on Caspases | Source |
| General Mechanism | Decreased | Increased | Increased expression/activation | mdpi.comresearchgate.net |
| Human Leukemic Molt-4 | Not specified | Not specified | Upregulated expression of caspase-3, -8, -9 | nih.gov |
| Rat Hepatic Ischemia-Reperfusion Model | Increased | Decreased | Lowered caspase-1, -3, -9 | mdpi.com |
In addition to inducing apoptosis, d-Carvone can halt the progression of the cell cycle, a critical process for cancer cell division and proliferation. mdpi.com Cell cycle checkpoints are surveillance mechanisms that ensure the proper order and fidelity of events like DNA replication and chromosome segregation. nih.govwikipedia.org d-Carvone has been shown to cause cell cycle arrest primarily at the G2/M checkpoint. mdpi.comnih.govjbuon.com This arrest prevents the cell from entering mitosis (M-phase), thereby inhibiting cell division.
The mechanism for this G2/M arrest involves the modulation of key regulatory proteins, specifically cyclin-dependent kinase 1 (CDK1). mdpi.comresearchgate.net The CDK1/Cyclin B complex is the master regulator of the G2-to-M transition. frontiersin.org By acting on CDK1, d-Carvone disrupts the normal progression into mitosis. mdpi.comresearchgate.net This effect has been observed in myeloma KMS-5 cancer cells, where treatment with d-Carvone led to a significant increase in the number of cells accumulating in the G2/M phase. nih.govjbuon.com In another study on A431 skin cancer cells, d-Carvone was found to cause cell cycle arrest in the G0/G1 phase. researchgate.net
Table 2: Effect of d-Carvone on Cell Cycle Checkpoints
| Cell Line | Checkpoint Affected | Key Regulatory Protein Modulated | Source |
| Myeloma KMS-5 | G2/M | Cyclin-dependent kinase 1 | mdpi.comnih.govjbuon.comresearchgate.net |
| A431 Skin Cancer | G0/G1 | Not specified | researchgate.net |
Inhibition of Cancer Cell Proliferation and Tumor Invasion by d-Carvone
d-Carvone has demonstrated a significant ability to inhibit the proliferation and invasion of cancer cells. nih.govnih.gov Its antiproliferative action has been documented against various cancer cell lines, including myeloma, melanoma, and breast cancer cells. nih.gov In a study using myeloma KMS-5 cells, d-Carvone inhibited cell growth in a dose-dependent manner, with an IC50 (the concentration required to inhibit the growth of 50% of cells) value of 20 μM. nih.govjbuon.com
Furthermore, d-Carvone has been shown to impede the invasion of cancer cells. nih.gov The ability of cancer cells to invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Research on KMS-5 myeloma cells revealed that d-Carvone could effectively inhibit cell invasion, highlighting its potential to prevent metastasis. nih.govjbuon.com This inhibitory effect on both proliferation and invasion underscores d-Carvone's potential as a comprehensive anticancer agent. researchgate.net
Molecular Signaling Pathway Modulation in Cancer by d-Carvone
The anticancer activities of d-Carvone are rooted in its ability to modulate intracellular signaling pathways that are often dysregulated in cancer. One of the key pathways identified in this context is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
The p38 MAPK signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. researchgate.netnih.gov In many cancers, this pathway is implicated in promoting cell proliferation. jbuon.com Studies have shown that the anticancer effects of d-Carvone in myeloma cells are mediated through the inhibition of the p38 MAPK signaling pathway. nih.govresearchgate.net
JAK/STAT3 Signaling Pathway Inhibition
d-Carvone has been shown to exert anticancer effects by inhibiting the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. nih.govmedchemexpress.comresearchgate.net This pathway is crucial for cell proliferation, survival, and differentiation, and its abnormal activation is frequently observed in various cancers. spandidos-publications.commdpi.com Inhibition of this pathway can lead to reduced proliferation and induction of apoptosis in cancer cells. spandidos-publications.commdpi.comnih.gov
In human gastric cancer AGS cells, d-carvone treatment led to the downregulation of JAK and STAT3 signaling molecules. nih.govnih.gov This inhibition of the JAK/STAT3 pathway was associated with induced apoptotic cell death. nih.govnih.gov Specifically, d-carvone was found to suppress the phosphorylation of JAK1, JAK2, and STAT3. researchgate.net Studies have demonstrated that d-carvone inhibits the proliferation of gastric cancer cells and induces apoptosis in a dose-dependent manner, with concentrations of 20 and 25 μM being effective. nih.govnih.gov This suggests that the anti-proliferative and pro-apoptotic effects of d-carvone in these cells are mediated, at least in part, through the suppression of the JAK/STAT3 signaling cascade. researchgate.net A network pharmacology study also identified JAK2 as a core target of d-carvone in non-small cell lung cancer (NSCLC), further supporting its role in modulating this pathway. nih.gov
Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Modulation
d-Carvone influences the cyclic adenosine monophosphate (cAMP) signaling pathway, which is a key regulator of various cellular processes, including cell cycle progression. nih.govmdpi.comnih.gov In melanoma cells, carvone (B1668592) has been found to activate the cAMP signaling pathway, leading to an increase in intracellular cAMP levels. nih.govmdpi.com This activation has been linked to the inhibition of melanoma cell proliferation and a subsequent decrease in melanin (B1238610) content. nih.govmdpi.com
The mechanism involves the upregulation of the protein kinase A catalytic subunit (PKA Cα), a downstream effector of cAMP. nih.gov The anti-proliferative effects of carvone in melanoma cells were shown to be dependent on this pathway, as the effects were nullified when a cAMP inhibitor was used. nih.govmdpi.com By activating cAMP signaling, carvone can inhibit the activation of cell cycle-associated proteins like cyclin-dependent kinase 1 (CDK1), leading to a halt in cell division. nih.govmdpi.com
Role of Reactive Oxygen Species (ROS) in Anticancer Action
A significant mechanism of d-carvone's anticancer activity involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can induce oxidative stress and trigger programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov In human leukemic Molt-4 cells, d-carvone treatment was shown to increase intracellular ROS levels, leading to oxidative stress and subsequent apoptotic cell death. nih.govnih.gov This increase in ROS was correlated with a decrease in the levels of endogenous antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov
The accumulation of ROS can lead to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. nih.gov In Molt-4 cells, d-carvone-induced ROS generation was associated with a diminished mitochondrial membrane potential and the activation of caspases-8, -9, and -3, which are critical executioners of apoptosis. nih.govnih.gov Similarly, in human gastric cancer AGS cells, d-carvone induced the production of mitochondrial ROS, which contributed to its apoptotic effects. nih.govnih.gov
Chemopreventive Activities of d-Carvone in Carcinogenesis Models
d-Carvone has demonstrated notable chemopreventive potential in various experimental models of carcinogenesis. nih.govphcog.com Chemoprevention involves the use of natural or synthetic agents to inhibit, delay, or reverse the process of cancer development. mdpi.com d-Carvone's chemopreventive effects are attributed to its ability to modulate xenobiotic-metabolizing enzymes and induce apoptosis. nih.gov
In a model of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced skin carcinogenesis in Swiss albino mice, oral administration of d-carvone significantly prevented the development of skin tumors. nih.gov This was associated with a decrease in the levels of phase I enzymes (Cytochrome P450 and Cytochrome b5) and an increase in the levels of phase II enzymes (Glutathione Reductase, Glutathione S-transferase, and Glutathione), which are involved in the detoxification of carcinogens. nih.gov Furthermore, d-carvone treatment led to an increased expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, and a decreased expression of the anti-apoptotic protein Bcl-2 and mutated p53. nih.gov
In another study using a hamster cheek pouch model for oral carcinogenesis induced by DMBA, d-carvone administration completely prevented the formation of oral tumors. phcog.com This protective effect was linked to its antioxidant properties, modulation of xenobiotic-metabolizing enzymes, and its ability to inhibit cell proliferation and induce apoptosis. phcog.com
Studies on Specific Cancer Types and Cell Lines
The anticancer properties of d-carvone have been investigated across a range of cancer types and cell lines, demonstrating its broad-spectrum potential.
| Cancer Type | Cell Line(s) | Key Findings |
| Myeloid Leukemia | Molt-4 | Suppressed cell viability with an IC50 of 20 µM/ml; induced ROS-mediated apoptosis through activation of caspases-8, -9, and -3. nih.govnih.gov |
| Myeloma | KMS-5 | Exerted dose-dependent antiproliferative effects with an IC50 of 20 µM; induced apoptosis and G2/M cell cycle arrest. researchgate.netjbuon.com |
| Melanoma | B16F10, A375 | Inhibited proliferation and decreased melanin content via the cAMP pathway in B16F10 cells; showed cytotoxic effects against A375 cells. nih.govmdpi.combiointerfaceresearch.com |
| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB468 | Induced caspase-mediated apoptosis in MCF-7 and MDA-MB-231 cells; exhibited anticancer effects against MDA-MB468 cells. researchgate.netbiointerfaceresearch.com |
| Colon Cancer | HT-29, SW480 | Induced cytotoxicity and mitochondrial-mediated apoptosis. biointerfaceresearch.com |
| Lung Cancer | A-549, NSCLC models | Demonstrated anticancer properties by inducing apoptosis and cell cycle arrest in A-549 cells; identified as having multiple targets in NSCLC. nih.govresearchgate.netresearchgate.net |
| Prostate Cancer | LNCaP, DU145 | Showed weak cell growth inhibition in LNCaP cells, but derivatives showed increased antiproliferative effects; scoparone, a related compound, inhibited STAT3 activity in DU145 cells. encyclopedia.pubmssm.eduresearchgate.netplos.org |
| Gastric Cancer | AGS | Inhibited cell proliferation and induced apoptosis through inhibition of the JAK/STAT3 signaling pathway and ROS production. nih.govmedchemexpress.comresearchgate.net |
Anti-inflammatory Properties and Immunomodulatory Effects of d-Carvone
Modulation of Inflammatory Cytokines and Mediators by d-Carvone (e.g., TNF-α, IL-1β, IL-6, IL-8, PGE2)
d-Carvone exhibits significant anti-inflammatory and immunomodulatory effects by modulating the production of key inflammatory cytokines and mediators. nih.govmdpi.com Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are central to the inflammatory response. mdpi.com
In a mouse model of benzo(a)pyrene-induced lung cancer, d-carvone administration led to a decreased expression of IL-6, TNF-α, and IL-1β. phcog.comphcog.com Similarly, in mice with lipopolysaccharide (LPS)-induced lung damage, pre-treatment with d-carvone resulted in a significant reduction in serum levels of TNF-α, IL-1β, and IL-6. nih.govmdpi.com Studies on hepatic ischemia-reperfusion injury in rats also showed that d-carvone administration weakened the increase in inflammatory mediators including IL-1β, IL-6, and TNF-α. nih.gov In a rat model of arthritis, d-carvone was also found to modulate the levels of IL-6, IL-1β, and TNF-α. nih.gov Furthermore, research on LPS-induced acute lung injury in rats demonstrated that d-carvone reduced the levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-8 in lung tissues. researchgate.net
| Inflammatory Mediator | Model System | Effect of d-Carvone |
| TNF-α | Benzo(a)pyrene-induced lung cancer (mice) | Decreased expression phcog.comphcog.com |
| LPS-induced lung damage (mice) | Reduced serum levels nih.govmdpi.com | |
| Hepatic ischemia-reperfusion (rats) | Attenuated increase nih.gov | |
| LPS-induced acute lung injury (rats) | Reduced levels in lung tissue researchgate.net | |
| IL-1β | Benzo(a)pyrene-induced lung cancer (mice) | Decreased expression phcog.comphcog.com |
| LPS-induced lung damage (mice) | Reduced serum levels nih.govmdpi.com | |
| Hepatic ischemia-reperfusion (rats) | Attenuated increase nih.gov | |
| LPS-induced acute lung injury (rats) | Reduced levels in lung tissue researchgate.net | |
| IL-6 | Benzo(a)pyrene-induced lung cancer (mice) | Decreased expression phcog.comphcog.com |
| LPS-induced lung damage (mice) | Reduced serum levels nih.govmdpi.com | |
| Hepatic ischemia-reperfusion (rats) | Attenuated increase nih.gov | |
| IL-8 | LPS-induced acute lung injury (rats) | Reduced levels in lung tissue researchgate.net |
Inhibition of Key Signaling Pathways in Inflammation by d-Carvone
D-Carvone exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. Research has demonstrated its ability to interfere with the activation of pro-inflammatory pathways and enhance the activity of anti-inflammatory and antioxidant cellular defense mechanisms.
NF-κB Pathway Inhibition
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Studies on the enantiomers of carvone reveal a nuanced interaction with the NF-κB pathway.
While (S)-(+)-carvone does not appear to interfere with the canonical activation steps, such as the phosphorylation and degradation of the NF-κB inhibitor, IκB-α, or the nuclear translocation of the NF-κB/p65 subunit, it effectively inhibits the pathway's transcriptional activity. nih.gov This is achieved by promoting the deacetylation of the NF-κB/p65 subunit at lysine (B10760008) 310, a modification essential for its full activity. nih.govplos.org Consequently, (S)-(+)-carvone significantly decreases the resynthesis of IκB-α, a process dependent on NF-κB's transcriptional function. nih.gov Similarly, (R)-(-)-carvone has been shown to inhibit IκB-α resynthesis without affecting the canonical activation pathway, also pointing to an inhibition of NF-κB's transcriptional activity. nih.gov Furthermore, studies on d-carvone in models of acute lung injury show it attenuates inflammation via the TLR4/NF-κB signaling pathway. nih.gov In other cellular models, S-Carvone has been observed to downregulate the mRNA expression of NF-κB. ekb.eg
JNK1 Phosphorylation Inhibition
Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a pivotal role in inflammation. The c-Jun N-terminal kinases (JNKs) are a key subgroup of MAPKs. Research indicates that carvone enantiomers can selectively inhibit JNK activation.
In a murine macrophage cell line stimulated with lipopolysaccharide (LPS), (S)-(+)-carvone was found to significantly inhibit the phosphorylation of JNK1. nih.gov The phosphorylation levels were reduced to approximately 38% of those found in cells treated with LPS alone. nih.gov Notably, this inhibitory effect was specific to JNK1, as the activation of other MAPKs like p38 and ERK1/2 was not significantly affected. nih.gov Similarly, (R)-(-)-carvone has been reported to significantly decrease the LPS-induced phosphorylation of JNK1, but not other MAPKs. nih.govnih.gov This inhibition of JNK1 is a contributing mechanism to the anti-inflammatory properties of carvone. nih.gov
TLR4/NLRP3 Signaling Pathway Modulation
The Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands like LPS, initiates a signaling cascade often involving NF-κB, which can lead to the activation of the NLRP3 inflammasome. nih.govconsensus.app The NLRP3 inflammasome is a multi-protein complex that drives the maturation of potent pro-inflammatory cytokines.
D-carvone has been shown to exert protective effects in a rat model of LPS-induced acute lung injury by modulating the TLR4/NF-κB signaling pathway. nih.gov In this study, treatment with d-carvone led to the downregulation of pro-inflammatory markers, including TLR4. nih.gov By inhibiting the upstream TLR4 signaling, d-carvone can consequently modulate the downstream activation of the NLRP3 inflammasome, reducing the inflammatory cascade. nih.govconsensus.app
Nrf2/HO-1 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). frontiersin.orgresearchgate.net The Nrf2/HO-1 axis is a critical endogenous defense mechanism against oxidative stress and inflammation.
Studies have shown that d-carvone can activate this protective pathway. In a model of LPS-induced lung injury, d-carvone treatment upregulated the anti-inflammatory protein Nrf2. nih.gov The (R)-(-)-carvone enantiomer, in particular, has been observed to increase the nuclear protein levels of Nrf2 and the expression of its target enzyme, HO-1, in macrophage cell lines. nih.govnih.gov The activation of Nrf2 by (R)-(-)-carvone is proposed as a key mechanism underlying its ability to inhibit the transcriptional activity of NF-κB and the expression of its target inflammatory genes. nih.gov
Sirtuin-1 (SIRT1) Activation
Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular processes, including inflammation. frontiersin.org One of its key anti-inflammatory functions is the deacetylation of the NF-κB/p65 subunit, which inhibits NF-κB's transcriptional activity. plos.org
Research has identified (S)-(+)-carvone as a novel, direct activator of SIRT1. nih.gov In vitro fluorometric assays demonstrated that (S)-(+)-carvone directly increases the enzymatic activity of SIRT1, with a maximum increase of 84% observed. nih.gov This activation of SIRT1 by (S)-(+)-carvone promotes the deacetylation of NF-κB/p65 at Lys310, providing a clear mechanism for its NF-κB inhibitory effects. nih.gov It is noteworthy that (S)-(+)-carvone is the first non-polyphenolic compound identified as a direct SIRT1 activator. nih.gov In contrast, studies on (R)-(-)-carvone found that it did not affect the activity or protein levels of SIRT1, indicating a difference in the mechanism of action between the two enantiomers. nih.gov
Anti-arthritic Activity and Associated Inflammatory Modulation by d-Carvone
D-carvone has demonstrated significant anti-arthritic potential in preclinical models. Its efficacy is attributed to its ability to modulate the underlying inflammatory and oxidative stress processes characteristic of arthritis.
In a study using a complete Freund's adjuvant (CFA)-induced arthritis model in rats, oral administration of d-carvone yielded substantial therapeutic effects. nih.govresearchgate.netnih.gov Treatment with d-carvone led to a significant reduction in paw swelling and edema formation. nih.gov Furthermore, it positively influenced systemic markers of the disease; it improved body weight and modulated hematological parameters, resulting in a reduction of elevated white blood cell levels and an improvement in red blood cell and hemoglobin levels in the arthritic rats. nih.govnih.gov
At the molecular level, d-carvone addressed the oxidative stress associated with arthritis by lowering lipid peroxidation levels and significantly elevating the levels of both enzymatic and non-enzymatic antioxidants. nih.gov A crucial finding was its ability to significantly modulate the levels of inflammatory cytokines. nih.govresearchgate.net The compound also improved the histopathology of the ankle joint, mitigating the pathological changes induced by CFA. nih.gov These findings collectively establish that d-carvone possesses significant anti-arthritic activity, which is mediated through its combined antioxidant and inflammatory cytokine-modulating properties. nih.gov
Data Tables
Table 1: Summary of d-Carvone's Effect on Inflammatory Signaling Pathways
| Pathway | Carvone Form | Experimental Model | Key Molecular Target/Process | Observed Effect |
| NF-κB Pathway | (S)-(+)-carvone | LPS-stimulated murine macrophages | NF-κB/p65 acetylation (Lys310) | Inhibition of transcriptional activity |
| (R)-(-)-carvone | LPS-stimulated murine macrophages | IκB-α resynthesis | Inhibition of transcriptional activity | |
| d-Carvone | LPS-induced lung injury in rats | TLR4/NF-κB signaling | Attenuation of inflammation | |
| JNK Phosphorylation | (S)-(+)-carvone | LPS-stimulated murine macrophages | JNK1 phosphorylation | Significant inhibition |
| (R)-(-)-carvone | LPS-stimulated murine macrophages | JNK1 phosphorylation | Significant inhibition | |
| TLR4/NLRP3 Pathway | d-Carvone | LPS-induced lung injury in rats | TLR4 expression | Downregulation |
| Nrf2/HO-1 Pathway | d-Carvone | LPS-induced lung injury in rats | Nrf2 protein levels | Upregulation |
| (R)-(-)-carvone | Murine macrophages | Nuclear Nrf2 and HO-1 expression | Increased expression | |
| SIRT1 Activation | (S)-(+)-carvone | In vitro enzymatic assay | SIRT1 activity | Direct activation |
| (R)-(-)-carvone | Murine macrophages | SIRT1 activity | No effect |
Table 2: Summary of d-Carvone's Anti-arthritic Activity in CFA-Induced Arthritis Model
| Parameter | Effect of d-Carvone Treatment |
| Physical Symptoms | Reduced paw swelling and edema |
| Improved body weight | |
| Hematological Markers | Reduced white blood cell count |
| Improved red blood cell and hemoglobin levels | |
| Oxidative Stress | Lowered lipid peroxidation |
| Elevated enzymatic & non-enzymatic antioxidants | |
| Inflammatory Markers | Modulated levels of inflammatory cytokines |
| Histopathology | Improved ankle joint pathology |
Antioxidant Activity and Oxidative Stress Mitigation by d-Carvone
d-Carvone, a natural monoterpene, demonstrates significant antioxidant capabilities through various mechanisms. It actively mitigates oxidative stress by bolstering the body's endogenous defense systems, neutralizing harmful reactive oxygen species, and preventing cellular damage.
Enhancement of Endogenous Antioxidant Systems by d-Carvone (e.g., GSH, GR, GPx, SOD, CAT)
d-Carvone has been shown to enhance the body's innate antioxidant defenses by modulating the activity of key enzymatic antioxidants. medchemexpress.commdpi.com The primary enzymes in this first line of defense include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). ulisboa.ptunair.ac.id SOD is responsible for converting highly toxic superoxide radicals into less toxic hydrogen peroxide, which is then neutralized into water and oxygen by CAT and GPX. unair.ac.id
Research has demonstrated d-Carvone's ability to restore the depleted levels of these crucial enzymes in instances of induced oxidative stress. For example, in a study involving rats with nitric oxide deficient hypertension, the administration of d-Carvone successfully reverted the diminished activities of SOD, CAT, and GPX in erythrocytes back to near-normal levels. researchgate.net This restorative effect highlights d-Carvone's role in strengthening the primary antioxidant enzymatic shield against oxidative damage. medchemexpress.comresearchgate.net
| Enzyme | Condition: L-NAME Induced Hypertension | Condition: L-NAME + d-Carvone Treatment | Effect |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Decreased Activity | Restored to Near-Normal Levels | Enhancement |
| Catalase (CAT) | Decreased Activity | Restored to Near-Normal Levels | Enhancement |
| Glutathione Peroxidase (GPx) | Decreased Activity | Restored to Near-Normal Levels | Enhancement |
This table summarizes findings where d-Carvone treatment reversed the decreased activity of key antioxidant enzymes caused by L-NAME-induced hypertension, based on data reported in scientific literature. researchgate.net
Induction of Glutathione S-Transferase (GST) by d-Carvone
Beyond bolstering first-line antioxidant enzymes, carvone has been identified as an inducer of Phase II detoxification enzymes, specifically Glutathione S-Transferase (GST). scielo.br GSTs are critical for cellular protection as they catalyze the conjugation of glutathione to a wide array of xenobiotics and harmful electrophiles, thereby neutralizing them and facilitating their excretion. nih.gov The induction of GST is a key mechanism in chemical carcinogenesis prevention. scielo.br A study by Zheng, Kenney, and Lam in 1992 demonstrated that carvone effectively induced the activity of GST in various target tissues in mice, indicating its potential as a chemopreventive agent. scielo.br
Reduction of Lipid Peroxidation and Scavenging of Reactive Oxygen Species (ROS) by d-Carvone
d-Carvone exhibits potent activity in directly counteracting oxidative damage by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. medchemexpress.commdpi.com ROS are highly reactive molecules that can cause significant damage to cellular structures, including lipids, proteins, and DNA. nih.gov An excess of ROS can lead to a chain reaction known as lipid peroxidation, which compromises the integrity of cell membranes and can trigger cell death. nih.gov
d-Carvone has been shown to effectively reduce the levels of oxidative stress markers, such as malondialdehyde (MDA), which is a key product of lipid peroxidation. medchemexpress.com Studies have noted d-Carvone's exceptional ability to lower lipid peroxidation levels in various models of induced oxidative stress, including liver fibrosis and arthritis. mdpi.com Furthermore, it directly decreases the generation of ROS, thereby preventing the initiation of cellular damage. medchemexpress.com In vitro experiments on SH-SY5Y and HepG2 cells confirmed that d-Carvone significantly inhibits lipid peroxidation, showcasing its neuroprotective and hepatoprotective potential. medchemexpress.com
Antimicrobial and Antifungal Efficacy of d-Carvone
d-Carvone possesses broad-spectrum antimicrobial and antifungal properties, making it an effective agent against a range of pathogenic microorganisms. mdpi.comscielo.brmdpi.com Its efficacy stems from its ability to disrupt essential cellular structures and functions in microbes.
Mechanisms of Action against Microorganisms (e.g., cell membrane disruption, ultrastructural changes, cell permeability)
The primary antimicrobial mechanism of d-Carvone involves the disruption of the microbial cell membrane. nih.govdntb.gov.ua This action compromises the structural and functional integrity of the cell, leading to its death. Research indicates that d-Carvone's lipophilic nature allows it to penetrate the bacterial cell wall and membrane, leading to several detrimental effects:
Increased Cell Permeability: Carvone induces an increase in the permeability of the cell membrane. nih.gov This loss of selective permeability allows for the uncontrolled passage of ions and other cellular components, disrupting the cell's internal homeostasis. nih.govuomustansiriyah.edu.iq
Cell Membrane Disruption: The compound directly interacts with and destabilizes the lipid bilayer of the cell membrane. mdpi.comnih.gov This can lead to the formation of pores or complete lysis of the membrane, resulting in the leakage of vital intracellular contents. frontiersin.orgnih.gov
Ultrastructural Changes: The damage to the cell membrane leads to significant ultrastructural changes within the microorganism. mdpi.comdntb.gov.ua Studies on carvone derivatives have shown they can destroy the structural integrity of fungal cells and reduce the number of organelles like mitochondria, which are crucial for cellular respiration and energy production. figshare.com
These mechanisms collectively contribute to the potent antimicrobial and antifungal effects observed with d-Carvone. nih.gov
Antibiofilm Activity of d-Carvone
In addition to its action against individual microbial cells, d-Carvone is also effective in combating biofilms. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, often exhibiting increased resistance to antimicrobial agents.
d-Carvone has demonstrated a significant ability to both prevent the formation of biofilms and eradicate existing ones. nih.gov It has shown efficacy against biofilms of prominent pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net Research on the essential oil of Lippia alba, for which carvone is a major component, revealed complete suppression of S. aureus biofilm formation at a concentration of 0.5 mg/mL. nih.gov At slightly higher concentrations (0.5 to 2 mg/mL), it was also capable of eradicating established biofilm cells. nih.gov This antibiofilm activity suggests d-Carvone could be a valuable agent in addressing infections associated with biofilm formation. researchgate.net
| Activity | Concentration | Result |
|---|---|---|
| Biofilm Formation Inhibition | 0.5 mg/mL | 100% Suppression |
| Biofilm Cell Eradication | 0.5 to 2 mg/mL | Verified Eradication |
This table summarizes the antibiofilm efficacy of carvone against S. aureus as reported in scientific studies. nih.gov
Activity against Specific Bacterial and Fungal Strains
d-Carvone has demonstrated a significant spectrum of activity against various bacterial and fungal pathogens, including strains known for their resistance to conventional antimicrobial agents. Its efficacy is being explored as a potential alternative or adjunct to current therapies.
The antibacterial properties of carvone have been evaluated against several medically important bacteria. nih.gov Studies have shown its activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com The mechanism of its antibacterial action is often attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and loss of integrity. mdpi.com For instance, at a concentration of 0.5 mg/mL, carvone completely suppressed the formation of S. aureus biofilm. mdpi.com
In the realm of antifungal activity, d-carvone has shown promise against various Candida species. Research has demonstrated its effectiveness against Candida albicans, Candida tropicalis, Candida parapsilosis, and Candida krusei. scielo.brscielo.br One study found that (+)-carvone and (-)-carvone (B1668593) were the most active compounds against C. albicans, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of 0.312 and 0.625 mg/mL, respectively. scielo.br Furthermore, carvone has been shown to inhibit the transformation of C. albicans into its more pathogenic hyphal form. scielo.br The potential of carvone and its derivatives as antifungal agents is underscored by their fungistatic and fungicidal activities against various Candida yeasts. scielo.br
Beyond yeasts, d-carvone has also been investigated for its activity against mycotoxigenic fungi, which are responsible for producing harmful mycotoxins in food and feed. This suggests a potential application for d-carvone in food preservation. nih.gov
Table 1: Antibacterial and Antifungal Activity of Carvone Derivatives
| Compound | Microorganism | Activity (MIC/MBC/MFC in mg/mL) |
|---|---|---|
| (-)-Carvone | E. coli | Active |
| (-)-Hydroxydihydrocarvone | E. coli | Active |
| (+)-Carvone | S. aureus | MIC/MBC: 2.5 |
| Carvones | C. tropicalis | MIC/MFC: 2.5 (weak) |
| Carvones | C. parapsilosis | MFC: 1.25 (low) |
| α,β-Epoxycarvone | C. krusei | MIC/MFC: 0.625 (moderate) |
| (+)-Carvone | C. krusei | MIC/MFC: 0.625 (moderate) |
| (+)-Carvone | C. albicans | MIC/MFC: 0.312 |
| (-)-Carvone | C. albicans | MIC/MFC: 0.625 |
Antiparasitic Activity of d-Carvone
d-Carvone has demonstrated notable antiparasitic properties, particularly against gastrointestinal nematodes that pose a significant threat to livestock. nih.gov Research has focused on its efficacy against Haemonchus contortus, a pathogenic haematophagous parasite affecting small ruminants. nih.gov
Nanoemulsions of R-carvone have been shown to possess significant anthelmintic activity. In one study, R-carvone nanoemulsions completely inhibited the motility of adult H. contortus worms at a concentration of 800 μg/mL after just 3 hours of exposure. nih.gov This effect was comparable to the positive control used in the study. nih.gov Furthermore, scanning electron microscopy revealed that the nanoemulsions caused physical damage to the parasites, including alterations to the buccal capsule and cuticle. nih.gov These findings highlight the potential of d-carvone as a promising candidate for the development of novel antiparasitic treatments for veterinary applications. nih.govnih.gov
Antineuraminidase Activity against Viruses
Pharmacological investigations have indicated that carvone possesses antineuraminidase activity, suggesting its potential as an antiviral agent. nih.gov Neuraminidase is a crucial enzyme for the replication and propagation of many viruses, including the influenza virus. By inhibiting this enzyme, d-carvone could potentially interfere with the viral life cycle and reduce the severity of viral infections. Further research is needed to fully elucidate the mechanisms and therapeutic potential of d-carvone's antineuraminidase activity against specific viral strains.
Neurological Effects of d-Carvone
Antinociceptive Activity and Nerve Excitability Modulation by d-Carvone
d-Carvone has been shown to possess significant antinociceptive (pain-relieving) properties, which are linked to its ability to modulate nerve excitability. nih.govjst.go.jp Studies using various experimental pain models have demonstrated the effectiveness of (-)-carvone in reducing pain responses. nih.govjst.go.jp For instance, in the acetic acid-induced writhing test in mice, (-)-carvone significantly decreased the number of writhes. nih.govjst.go.jp It also inhibited the licking response in both the first and second phases of the formalin test, indicating its effect on both neurogenic and inflammatory pain. nih.govjst.go.jp
The antinociceptive action of (-)-carvone does not appear to involve the opioid system, as the opioid antagonist naloxone (B1662785) did not reverse its effects. nih.govjst.go.jp Instead, the mechanism is associated with a reduction in peripheral nerve excitability. nih.govjst.go.jp Experiments using the single sucrose (B13894) gap technique on isolated sciatic nerves showed that (-)-carvone was able to decrease the compound action potential amplitude by approximately 50%. nih.govjst.go.jp This suggests that d-carvone may exert its analgesic effects by directly interfering with nerve signal transmission. nih.govjst.go.jp
Anticonvulsant Effects of d-Carvone
d-Carvone has been identified as a compound with potential anticonvulsant properties. nih.gov Research has shown that both enantiomers of carvone, (S)-(+)-carvone and (R)-(−)-carvone, can exert a depressant effect on the central nervous system (CNS). nih.gov
Specifically, (S)-(+)-carvone has demonstrated notable anticonvulsant activity. nih.gov In studies using pentylenetetrazole (PTZ) and picrotoxin (B1677862) (PIC) to induce convulsions, (S)-(+)-carvone significantly increased the latency to the onset of seizures. nih.gov In contrast, (R)-(−)-carvone was not effective against these types of convulsions. nih.gov These findings suggest that the anticonvulsant properties of carvone are stereospecific, with the (S)-(+) enantiomer being the more active form. nih.gov Further investigations have explored the effects of carvone derivatives, such as cyano-carvone, which also exhibited anticonvulsant effects in pilocarpine-induced seizure models. nih.gov
Neuroprotective Mechanisms of d-Carvone
d-Carvone has demonstrated promising neuroprotective effects in various models of neurological damage, including cerebral ischemia/reperfusion injury, depression, and sedation. nih.govmdpi.comnih.gov Its neuroprotective actions are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. mdpi.comnih.gov
In the context of cerebral ischemia/reperfusion injury, d-carvone has been shown to inhibit the inflammatory response by targeting the TLR4/NLRP3 signaling pathway. mdpi.comnih.gov It reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and downregulates the expression of NLRP3, caspase-1, and ASC. nih.gov Furthermore, d-carvone mitigates oxidative stress by enhancing the activity of antioxidant enzymes. medchemexpress.com
The neuroprotective effects of d-carvone also extend to its ability to modulate apoptosis. mdpi.com In models of hepatic ischemia/reperfusion, pretreatment with d-carvone led to a reduction in apoptotic markers such as caspases 1, 3, and 9, and the pro-apoptotic protein Bax, while increasing the expression of the anti-apoptotic protein Bcl2. mdpi.com These multifaceted neuroprotective mechanisms suggest that d-carvone could be a valuable therapeutic agent for a range of neurological disorders. nih.gov
Table 2: Neuroprotective Effects of d-Carvone
| Neurological Condition | Observed Effects of d-Carvone | Proposed Mechanism of Action |
|---|---|---|
| Cerebral Ischemia/Reperfusion Injury | Reduced infarct volume, attenuated neurological deficits, decreased water content in the brain. nih.gov | Inhibition of TLR4/NLRP3 signaling pathway, reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and downregulation of NLRP3, caspase-1, and ASC. mdpi.comnih.gov |
| Depression/Sedation | Decreased ambulation, increased sedation, and antinociceptive effects. nih.gov | Depressant effect on the central nervous system. nih.gov |
| Apoptosis | Reduced levels of caspases 1, 3, and 9, and Bax; increased levels of Bcl2. mdpi.com | Anti-apoptotic effects through modulation of apoptosis-related proteins. mdpi.com |
Memory Improvement Associated with d-Carvone
d-Carvone has been investigated for its potential effects on the central nervous system and cognitive functions, including memory. Research has explored its immunomodulatory properties and the subsequent impact on memory capacity. In a study involving different mouse strains, the inhalation of carvone demonstrated varied effects on memory. In BALB/c mice, carvone inhalation was associated with an improvement in memory capacity in a fear-conditioning test. nih.govmdpi.com This cognitive enhancement was linked to a higher infiltration of CD3+ T cells into the hippocampus. nih.gov Furthermore, an increased local expression of messenger RNA (mRNA) for the cytokines Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6) was observed in the hippocampus of these mice. nih.gov
Conversely, in C57BL/6J mice, carvone inhalation was reported to impair memory capacity. nih.govmdpi.com This impairment was associated with a reduction in the number of CD3 T cells in the hippocampus and an increase in Interferon-γ (IFN-γ). nih.gov These findings suggest a link between the immunomodulatory effects of d-carvone and its influence on cognitive functions, with outcomes that can be strain-specific. nih.gov Further studies using a passive avoidance test showed that multiple-dose administration of S-(+)-carvone at 100 mg/kg had a positive influence on memory acquisition. mdpi.comresearchgate.net Analysis of brain tissue confirmed that S-(+)-carvone can cross the blood-brain barrier and accumulate in the hippocampus, a key region for memory processes. mdpi.comresearchgate.net
| Strain | Effect of Carvone Inhalation on Memory | Associated Immunological Changes in Hippocampus |
| BALB/c Mice | Improved memory capacity | Higher CD3+ T cell infiltration; Increased mRNA expression of IL-1β, TNF-α, and IL-6 nih.gov |
| C57BL/6J Mice | Impaired memory capacity | Reduced CD3+ T cell numbers; Increased IFN-γ nih.gov |
Antidiabetic and Metabolic Regulatory Actions of d-Carvone
Regulation of Glucose Metabolism and Carbohydrate Metabolic Enzymes by d-Carvone
d-Carvone has demonstrated significant effects on glucose metabolism, positioning it as a compound of interest in the study of diabetes. In experimental models of streptozotocin (B1681764) (STZ)-induced diabetes in rats, oral administration of carvone has been shown to improve glycemic status. nih.gov This includes a notable decrease in plasma glucose and glycosylated hemoglobin (HbA1c) levels, alongside an increase in plasma insulin (B600854). nih.govnih.gov
The mechanism behind these effects involves the regulation of key enzymes involved in carbohydrate metabolism. nih.govresearchgate.net In diabetic rats, the activities of these enzymes are typically altered. nih.gov Treatment with carvone has been found to restore the reversed activities of carbohydrate metabolic enzymes in the liver to near-normal levels. nih.govnih.gov Histopathological analyses have further revealed that carvone treatment can reduce the damage to hepatic and pancreatic β-cells induced by STZ. nih.govresearchgate.net These findings suggest that carvone helps control glucose metabolism by ameliorating the function of crucial enzymes within the hepatic tissues of diabetic rats. nih.govnih.govresearchgate.net Studies have also reported that carvone's regulation of glucose-6-phosphate dehydrogenase activity may be linked to increased insulin production, which contributes to lowering blood glucose levels. biointerfaceresearch.com
| Parameter | Effect of STZ-Induction | Effect of d-Carvone Treatment |
| Plasma Glucose | Significant Increase nih.gov | Significant Decline nih.govnih.gov |
| Glycosylated Hemoglobin (HbA1c) | Significant Increase nih.gov | Significant Decline nih.govnih.gov |
| Plasma Insulin | Reduction nih.govnih.gov | Significant Improvement nih.govnih.gov |
| Carbohydrate Metabolic Enzymes | Altered Activity nih.gov | Restoration to Near-Normal Levels nih.govnih.gov |
Prevention of High-Fat Diet-Induced Obesity and Metabolic Problems by d-Carvone
Research indicates that d-carvone can play a role in preventing obesity and related metabolic complications induced by a high-fat diet (HFD). nih.govnih.gov In studies using C57BL/6 mice fed an HFD, administration of S-carvone was shown to inhibit weight gain and the accumulation of fat in the liver. nih.govnih.gov
The beneficial effects of S-carvone are associated with its ability to modulate the expression of genes involved in inflammation and lipid metabolism in both adipose tissue and the liver. nih.govresearchgate.net Specifically, S-carvone treatment was linked to an improved expression of macrophage marker genes in white adipose tissue, including F4/80, Cd11b, Cd11c, and Cd206. nih.gov It also reduced the expression of genes responsible for lipid synthesis and transport in the liver, such as Pparγ2, Scd1, and Cd36. nih.gov By altering these inflammatory and lipogenic gene pathways, S-carvone helps to block HFD-induced obesity and ameliorate associated metabolic issues like insulin resistance. nih.govnih.gov
| Tissue | Gene Category | Specific Genes Affected by S-Carvone | Outcome |
| White Adipose Tissue | Macrophage Markers | F4/80, Cd11b, Cd11c, Cd206 (Expression Improved) nih.gov | Alteration of HFD-induced inflammation nih.gov |
| Liver | Lipid Synthesis & Transport | Pparγ2, Scd1, Cd36 (Expression Reduced) nih.gov | Inhibition of fat accumulation nih.govnih.gov |
Amelioration of Hepatic Steatosis by d-Carvone
d-Carvone has been shown to alleviate hepatic steatosis, a condition characterized by the accumulation of fat in the liver. nih.gov In animal models of nonalcoholic fatty liver disease (NAFLD) induced by a high-fat diet, dietary inclusion of carvone demonstrated the ability to reverse the adverse effects. gmedicine.degmedicine.de
Rats fed a high-fat diet exhibited elevated levels of triglycerides and cholesterol in the liver, which were significantly reduced following carvone supplementation. gmedicine.degmedicine.de Carvone administration also led to a reduction in both body and liver weights. gmedicine.de The mechanism is believed to be linked to its antioxidant properties, as evidenced by a decrease in thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation. gmedicine.deresearchgate.net By reducing liver triglyceride and cholesterol levels, carvone can inhibit and even reverse the progression of hepatic steatosis. gmedicine.degmedicine.de
| Parameter | High-Fat Diet Group | High-Fat Diet + Carvone Group |
| Liver Triglycerides | Higher Levels gmedicine.degmedicine.de | Significantly Reduced gmedicine.degmedicine.de |
| Liver Cholesterol | Higher Levels gmedicine.degmedicine.de | Significantly Reduced gmedicine.degmedicine.de |
| Liver Weight | Increased | Reduced gmedicine.de |
| TBARS (Lipid Peroxidation) | Higher Levels gmedicine.de | Significantly Reduced gmedicine.de |
Other Diverse Biological Activities of d-Carvone
Anti-fibrotic Activity of d-Carvone (e.g., against liver fibrosis, TGF-β1/SMAD3 pathway)
d-Carvone exhibits potent anti-fibrotic properties, particularly in the context of liver fibrosis. nih.govmdpi.comnih.gov In rat models where liver fibrosis was induced by carbon tetrachloride (CCl4), treatment with d-carvone significantly attenuated the progression of the disease. nih.govnih.govresearchgate.net This was evidenced by a decrease in collagen deposition, a reduced fibrosis score, and diminished expression of α-SMA, a marker for the activation of hepatic stellate cells which are central to fibrogenesis. nih.govnih.gov
A key mechanism underlying d-carvone's anti-fibrotic effect is its ability to inhibit the Transforming Growth Factor-β1 (TGF-β1)/SMAD3 signaling pathway. nih.govmdpi.comnih.govresearchgate.net This pathway is a critical driver of fibrosis. d-Carvone administration resulted in a significant downregulation of the pro-fibrogenic markers TGF-β1 and SMAD3. nih.govnih.govresearchgate.net Concurrently, it has been observed to upregulate Matrix Metalloproteinase-9 (MMP9), an enzyme involved in the degradation of the extracellular matrix. nih.govnih.gov This modulation of the TGF-β1/SMAD3 pathway, combined with its antioxidant activity, highlights d-carvone's potential as a therapeutic candidate for inhibiting liver fibrosis. nih.govresearchgate.net
| Fibrosis Marker / Pathway Component | Effect of CCl4-Induced Fibrosis | Effect of d-Carvone Treatment |
| Collagen Deposition / Fibrosis Score | Increased | Decreased nih.govnih.gov |
| α-SMA Expression | Increased | Reduced nih.govnih.gov |
| TGF-β1 Expression | Upregulated | Downregulated nih.govnih.govresearchgate.net |
| SMAD3 Expression | Upregulated | Downregulated nih.govnih.govresearchgate.net |
| MMP9 Expression | Not specified | Upregulated nih.govnih.gov |
Cardioprotective Effects of d-Carvone
Recent studies have highlighted the cardioprotective potential of d-Carvone, particularly in mitigating the cardiotoxic effects of certain therapeutic agents. One notable area of research involves its protective role against doxorubicin-induced cardiotoxicity. Doxorubicin, a potent anticancer drug, is known to cause damage to heart tissue, partly through the generation of oxidative stress.
Research has shown that R-(-)-carvone, an enantiomer of carvone, can protect the heart from doxorubicin-induced toxicity. In both in vitro studies using H9C2 heart cell lines and in vivo studies in BALB/c mice, R-(-)-carvone demonstrated a protective effect by increasing the activity of catalase, a crucial antioxidant enzyme. balkanmedicaljournal.orgnih.gov This increase in catalase activity helps to neutralize harmful reactive oxygen species, thereby reducing oxidative damage to cardiac cells. balkanmedicaljournal.org
In animal models, concomitant treatment with R-(-)-carvone was found to lessen the histological degenerative changes in the myocardium caused by doxorubicin. nih.gov Furthermore, it significantly lowered the elevated serum levels of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), which are key biomarkers of cardiac injury. nih.gov
| Parameter | Doxorubicin (DOX) Treated Group | DOX + R-(-)-Carvone Treated Group | Mechanism of Action |
|---|---|---|---|
| Catalase Activity (in vivo) | Decreased | Increased | Enhancement of antioxidant defense |
| Catalase Activity (H9C2 cells) | Decreased | Increased | |
| Creatine Kinase (CK) Levels | Elevated | Lowered | Reduction of cardiac muscle damage |
| Lactate Dehydrogenase (LDH) Levels | Elevated | Lowered | |
| Myocardial Degeneration | Present | Reduced | Preservation of heart tissue integrity |
Anti-hypertensive Effects of d-Carvone
D-Carvone has demonstrated significant anti-hypertensive properties in preclinical studies. Research utilizing a model of hypertension induced by Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), a nitric oxide synthase inhibitor, has provided insights into the mechanisms underlying these effects.
In a study involving L-NAME-induced hypertensive rats, oral administration of d-Carvone for four weeks resulted in a notable reduction in heart rate. academicoa.com The hypertensive state induced by L-NAME is characterized by a decrease in the bioavailability of nitric oxide (NO), a key regulator of vascular tone. Treatment with d-Carvone was found to restore the levels of plasma nitric oxide, suggesting that its anti-hypertensive effect is, at least in part, mediated by the modulation of the nitric oxide pathway. academicoa.com
| Parameter | L-NAME Hypertensive Group | L-NAME + d-Carvone Treated Group |
|---|---|---|
| Heart Rate | Significantly Increased | Significantly Reduced |
| Plasma Nitric Oxide (NO) | Significantly Decreased | Restored to near normal |
Anti-hyperlipidemic Effects of d-Carvone
In conjunction with its anti-hypertensive activity, d-Carvone has also been shown to possess anti-hyperlipidemic effects. Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular diseases and often coexists with hypertension.
The same study that demonstrated the anti-hypertensive effects of d-Carvone in L-NAME-induced hypertensive rats also investigated its impact on the lipid profile. The hypertensive rats exhibited a significant increase in aortic levels of triglycerides (TG), total cholesterol (TC), and free fatty acids (FFA), along with a decrease in phospholipids (B1166683) (PL). Treatment with d-Carvone effectively reversed these alterations, bringing the lipid levels back towards the normal range. academicoa.com These findings suggest that d-Carvone can ameliorate the lipid abnormalities associated with hypertension. academicoa.com
| Aortic Lipid Profile | L-NAME Hypertensive Group (mg/g tissue) | L-NAME + d-Carvone (20 mg/kg) Treated Group (mg/g tissue) |
|---|---|---|
| Triglycerides (TG) | Increased | Decreased |
| Total Cholesterol (TC) | Increased | Decreased |
| Free Fatty Acids (FFA) | Increased | Decreased |
| Phospholipids (PL) | Decreased | Increased |
Anti-ulcerative Colitis Effects of d-Carvone
D-Carvone has shown therapeutic potential in the management of ulcerative colitis, a chronic inflammatory bowel disease. Its anti-inflammatory properties appear to play a key role in its beneficial effects in this condition.
In a mouse model of ulcerative colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), treatment with d-Carvone demonstrated a significant amelioration of the disease. nih.gov The d-Carvone treatment led to a decrease in the disease activity index (DAI), a composite score that reflects the severity of colitis. nih.gov Furthermore, d-Carvone helped in maintaining the colon length, which is typically shortened in response to inflammation. nih.gov
Histopathological examination of the colon tissue from d-Carvone-treated mice revealed less mucosal damage, improved crypt integrity, and better preservation of goblet cells compared to the untreated colitis group. nih.gov At the molecular level, d-Carvone was found to inhibit the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two key pro-inflammatory mediators implicated in the pathogenesis of ulcerative colitis. nih.govbegellhouse.com
| Parameter | DSS-Induced Colitis Group | DSS + d-Carvone (40 mg/kg) Treated Group |
|---|---|---|
| Disease Activity Index (DAI) Score | Increased | Decreased |
| Colon Length | Shortened | Maintained |
| Mucosal Damage | Severe | Reduced |
| COX-2 Expression | Increased | Diminished |
| TNF-α Expression | Increased | Diminished |
Otoprotective Mechanisms of d-Carvone
Emerging research indicates that d-Carvone may have a protective effect against ototoxicity, or damage to the inner ear, which can be caused by certain medications. One such medication is paclitaxel (B517696), a chemotherapeutic agent known to have ototoxic side effects. The otoprotective effects of carvone are attributed to its antioxidant properties.
A study investigating the effects of carvone on paclitaxel-induced ototoxicity in a rat model found that co-administration of carvone provided significant protection. dergipark.org.trresearchgate.net The ototoxic effects of paclitaxel were evident through a weakening of otoacoustic emission values, which are sounds generated by the inner ear and are a measure of cochlear health. Carvone co-treatment ameliorated these paclitaxel-induced shifts in otoacoustic emission values. dergipark.org.trresearchgate.net
Furthermore, the paclitaxel-treated group showed significantly higher levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, and lower levels of glutathione (GSH), a major endogenous antioxidant, in the cochlear tissues. dergipark.org.trresearchgate.net Carvone administration reversed these effects, bringing the levels of these oxidative stress parameters closer to those of the control group. dergipark.org.trresearchgate.net These findings suggest that carvone's antioxidant activity helps to counteract the oxidative damage induced by paclitaxel in the inner ear. dergipark.org.trresearchgate.net
| Parameter | Paclitaxel (PCX) Treated Group | PCX + Carvone (CVN) Treated Group |
|---|---|---|
| Otoacoustic Emission Values | Weakened | Ameliorated |
| Cochlear Malondialdehyde (MDA) Levels | Significantly Increased | Reversed towards control levels |
| Cochlear Glutathione (GSH) Levels | Significantly Decreased | Reversed towards control levels |
Molecular and Cellular Mechanism Investigations of D Carvone
Structure-Activity Relationship (SAR) Studies of d-Carvone and its Enantiomers
Carvone (B1668592) exists as two enantiomers, d-Carvone (S-(+)-carvone) and l-Carvone (R-(-)-carvone), which share identical chemical and physical properties but exhibit distinct biological activities nih.govresearchgate.net. A key differentiating characteristic is their opposite specific rotation of plane-polarized light; (+)-carvone, typically found in caraway, rotates light clockwise, while (-)-carvone (B1668593), prevalent in spearmint, rotates light counterclockwise libretexts.org. This chirality is crucial, as it influences their interaction with olfactory receptors, leading to their characteristic caraway and spearmint odors, respectively europa.eupearson.com.
SAR studies highlight that the enone group, specifically the double bond conjugated to the carbonyl group within the ring structure, is essential for the biological activity of carvone mdpi.com. While both enantiomers possess a wide range of biological effects, their potencies can differ. For instance, in studies evaluating toxicity against stored product beetles, l-carvone demonstrated higher contact and fumigant toxicity compared to d-carvone and dihydrocarvone (B1202640) bioone.orgoup.com. Conversely, in plant systems, an enantioselective disruption of microtubule assembly was observed, with (+)-carvone proving more potent than (-)-carvone in disrupting plant microtubules cambridge.org. Furthermore, research indicates that carvone enantiomers can differentially modulate IgE-mediated airway inflammation researchgate.net.
A comparative overview of the enantiomers' activities is presented in Table 1.
Table 1: Comparative Activities of d-Carvone and l-Carvone Enantiomers
| Property/Activity | d-Carvone (S-(+)-carvone) | l-Carvone (R-(-)-carvone) | Reference(s) |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | libretexts.org |
| Odor | Caraway-like | Spearmint-like | europa.eupearson.com |
| Contact Toxicity (Stored Product Beetles) | Lower than l-carvone | Higher than d-carvone | bioone.orgoup.com |
| Fumigant Toxicity (Stored Product Beetles) | Lower than l-carvone | Higher than d-carvone | bioone.orgoup.com |
| Microtubule Disruption (Plants) | More potent | Less potent (or no effect in some cases) | cambridge.org |
| IgE-mediated Airway Inflammation | Differential modulation compared to l-carvone | Differential modulation compared to d-carvone | researchgate.net |
| NO Production (Anti-inflammatory) | Low potency (hundred micromolar range in macrophages) | Low potency (hundred micromolar range in macrophages) | mdpi.com |
Interactions with Cellular and Molecular Targets (beyond specific pharmacological activities)
d-Carvone exerts its biological effects through interactions with various cellular and molecular targets. It is known to induce fundamental cellular processes such as apoptosis, autophagy, and senescence nih.govresearchgate.netresearchgate.netdntb.gov.ua.
In the context of non-small cell lung cancer (NSCLC), network pharmacology studies combined with molecular docking have identified several core targets of d-carvone. These include Janus kinase 2 (JAK2), extracellular signal-regulated kinase 1 (ERK1), estrogen receptor 1 (ESR1), glycogen (B147801) synthase kinase 3 beta (GSK3B), and heat shock protein 90 alpha family class A member 1 (HSP90AA1), indicating strong binding interactions with these proteins nih.gov.
d-Carvone also modulates key signaling pathways. It can influence the transforming growth factor-beta 1 (TGF-β1)/SMAD3 pathway nih.govresearchgate.netmdpi.com and suppress the transcriptional activity of nuclear factor-kappa B (NF-κB) researchgate.netmdpi.com. Studies have shown its ability to downregulate NF-κB directly researchgate.netresearchgate.netmdpi.comnih.govdergipark.org.trdergipark.org.tr. Other reported molecular interactions include the inhibition of c-Jun N-terminal kinase 1 (JNK1) phosphorylation and the enhancement of nuclear factor erythroid 2-related factor 2 (Nrf2) accumulation researchgate.net. Furthermore, d-carvone interacts with Purinergic receptor X7 (P2X7R) dergipark.org.trdergipark.org.tr and can modulate phase I and phase II xenobiotic metabolizing enzymes nih.govresearcher.life.
Beyond specific protein interactions, carvone, including its enantiomers, has been shown to disrupt microtubule functionality and induce actin filament remodeling cambridge.orgoup.com. In fungal pathogens, carvone can inhibit ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes researchgate.net.
Gene and Protein Expression Modulation by d-Carvone
d-Carvone significantly modulates the expression of various genes and proteins, influencing cellular fate and function. Its effects include both upregulation and downregulation of key molecular players involved in diverse biological processes.
Upregulation of Gene and Protein Expression: d-Carvone has been observed to upregulate the expression of pro-apoptotic proteins such as Bax, caspase-3, caspase-8, and caspase-9, indicating its role in programmed cell death pathways researchgate.netresearchgate.netnih.govnih.govmedchemexpress.com. In studies related to high-fat diet contexts, d-carvone increased the expression of macrophage marker genes in white adipose tissue, including F4/80, Cd11b, Cd11c, Cd206, and Tnf-α mdpi.com. It also has been shown to enhance the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) in certain experimental models, contributing to its antioxidant effects nih.govmdpi.comresearchgate.net.
Downregulation of Gene and Protein Expression: Conversely, d-carvone leads to the downregulation of several genes and proteins. It decreases the expression of the anti-apoptotic protein Bcl-2 researchgate.netresearchgate.netnih.govdergipark.org.trdergipark.org.tr. In the context of liver fibrosis, d-carvone reduces the expression of pro-fibrogenic markers such as TGF-β1, SMAD3, and α-smooth muscle actin (α-SMA) nih.govresearchgate.netmdpi.com. It also significantly reduces the levels of various inflammatory mediators and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), high-mobility group box 1 (HMGB1), toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and components of the NLRP3 inflammasome researchgate.netresearchgate.netmdpi.comnih.govdergipark.org.trdergipark.org.trmedchemexpress.commdpi.commdpi.com. Furthermore, d-carvone can decrease the expression of genes involved in lipid production and transport in the liver, such as Ppar2, Scd1, and Cd36, particularly in high-fat diet models mdpi.com. In studies on oral carcinogenesis, it has been shown to downregulate proliferating cell nuclear antigen (PCNA) and p53 expression researcher.life.
Table 2 provides a summary of the genes and proteins modulated by d-Carvone.
Table 2: Gene and Protein Expression Modulation by d-Carvone
| Category | Gene/Protein Target | Effect (Upregulation/Downregulation) | Reference(s) |
| Apoptosis | Bax | Upregulation | researchgate.netresearchgate.netnih.govnih.govmedchemexpress.com |
| Caspase-3, Caspase-8, Caspase-9 | Upregulation | researchgate.netresearchgate.netnih.govnih.govmedchemexpress.com | |
| Bcl-2 | Downregulation | researchgate.netresearchgate.netnih.govdergipark.org.trdergipark.org.tr | |
| Fibrosis | TGF-β1 | Downregulation | nih.govresearchgate.netmdpi.com |
| SMAD3 | Downregulation | nih.govmdpi.com | |
| α-SMA | Downregulation | nih.gov | |
| Inflammation | TNF-α, IL-1β, IL-6 | Downregulation | researchgate.netresearchgate.netmdpi.comnih.govmedchemexpress.commdpi.commdpi.com |
| HMGB1, TLR4, NFκB, NLRP3 (components of inflammasome) | Downregulation | researchgate.netresearchgate.netmdpi.comnih.govdergipark.org.trdergipark.org.tr | |
| ICAM-1 | Downregulation | researchgate.net | |
| Antioxidant System | SOD, CAT, GSH | Upregulation (in some contexts) | nih.govmdpi.comresearchgate.net |
| Lipid Metabolism | Ppar2, Scd1, Cd36 | Downregulation | mdpi.com |
| Cell Proliferation | PCNA, p53 | Downregulation | researcher.life |
| Xenobiotic Metabolism | Phase I and II enzymes | Modulation | nih.govresearcher.life |
| Macrophage Markers | F4/80, Cd11b, Cd11c, Cd206 | Upregulation | mdpi.com |
Effects on Cellular Processes (e.g., autophagy, senescence, cell membrane integrity)
d-Carvone influences several fundamental cellular processes, including autophagy, senescence, and cell membrane integrity.
Autophagy and Senescence: Carvone, including d-carvone, has been demonstrated to induce both autophagy and senescence nih.govresearchgate.netresearchgate.netdntb.gov.ua. These processes are critical for cellular homeostasis and disease pathogenesis. The ability of d-carvone to trigger these pathways suggests its potential involvement in cellular quality control and stress responses.
Cell Membrane Integrity: A prominent mechanism of action for carvone, particularly in its antimicrobial effects, involves its interaction with cell membranes. Research indicates that carvone can penetrate bacterial cells, leading to an increase in cell permeability and a decrease in cell membrane integrity, ultimately causing ultrastructural changes nih.govresearchgate.netresearchgate.netdntb.gov.ua. This disruption of the cell membrane is a key factor in its antimicrobial efficacy. While some studies in plant cells suggest that microtubular breakdown by (-)-carvone can occur even when membrane integrity persists, the general consensus for its antimicrobial action points to direct membrane disruption cambridge.orgoup.com. Other monoterpenes, such as limonene (B3431351) and carvacrol, have also been shown to induce membrane leakage, suggesting a common mechanism of action within this class of compounds cambridge.org.
Synthetic and Biosynthetic Pathways of D Carvone
Elucidation of Biosynthetic Routes in Aromatic Plants
The biosynthesis of carvone (B1668592) in aromatic plants is a well-characterized multi-step enzymatic process, originating from the common terpenoid precursor, geranyl diphosphate (B83284) (GPP). This pathway is localized within the plastids of plant cells, where the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway provides the necessary isoprene (B109036) units.
The biosynthesis of S-(+)-carvone, primarily found in plants like caraway (Carum carvi L.) and dill (Anethum graveolens L.), and R-(-)-carvone, abundant in spearmint (Mentha spicata), follows a similar three-step enzymatic cascade:
Cyclization of Geranyl Diphosphate (GPP) to Limonene (B3431351): The initial step involves the cyclization of GPP, a 10-carbon precursor, to limonene. This reaction is catalyzed by a monoterpene synthase, specifically limonene synthase (LS). In caraway, (+)-limonene is formed, while in spearmint, (-)-limonene (B1674923) is the product.
Hydroxylation of Limonene to trans-Carveol: Limonene is subsequently converted to trans-carveol through a hydroxylation reaction. This step is mediated by limonene-6-hydroxylase, a cytochrome P450-dependent hydroxylase. This enzyme introduces a hydroxyl group at the C-6 position of the limonene molecule.
Oxidation of trans-Carveol to Carvone: The final step in the pathway involves the oxidation of trans-carveol to carvone. This reaction is catalyzed by a dehydrogenase enzyme, known as trans-carveol dehydrogenase, which utilizes NAD+ or NADP+ as cofactors.
The specific enantiomer of carvone produced depends on the stereospecificity of the limonene synthase and subsequent enzymes in the plant. For instance, in caraway, the pathway yields S-(+)-carvone, whereas in spearmint, it leads to R-(-)-carvone.
Table 1: Key Intermediates and Enzymes in Carvone Biosynthesis
| Step | Intermediate | Enzyme | Enantiomer (Example Plant) |
| 1 | Geranyl Diphosphate | Limonene Synthase | (+)-Limonene (Caraway), (-)-Limonene (Spearmint) |
| 2 | Limonene | Limonene-6-hydroxylase (CYP450) | trans-Carveol |
| 3 | trans-Carveol | trans-Carveol Dehydrogenase | Carvone |
Chemical Synthesis and Enantioselective Synthesis Strategies for d-Carvone
While d-carvone (S-(+)-carvone) can be obtained from natural sources, such as caraway oil, through fractional distillation, the demand often exceeds natural supply, necessitating synthetic production. Chemical synthesis offers a means to produce carvone, and importantly, to control its enantiomeric purity, which is critical given that different enantiomers can exhibit distinct biological activities and sensory properties.
One of the primary industrial synthetic routes for carvone utilizes limonene as a starting material, particularly d-limonene (R-(+)-limonene) for the synthesis of S-(+)-carvone. This multi-step process typically involves:
Nitrosyl Chlorination: Limonene is reacted with nitrosyl chloride to form an addition compound, limonene nitrosyl chloride.
Dehydrochlorination and Tautomerization: Heating this nitroso compound yields carvoxime (B7783262).
Hydrolysis: Treating carvoxime with oxalic acid then regenerates carvone. This procedure can afford R-(-)-carvone from R-(+)-limonene, and the major use of d-limonene is as a precursor to S-(+)-carvone. The large-scale availability of limonene from orange rinds, a byproduct of orange juice production, makes synthetic carvone an economically viable option.
Beyond this established route, alternative synthetic strategies exist. For instance, carvone can be prepared from α-pinene through a three-step sequence involving epoxidation, isomerization to carveol (B46549), and subsequent oxidation to carvone.
Enantioselective synthesis, also known as asymmetric synthesis, is a crucial aspect of modern chemistry, particularly in pharmaceutical and fine chemical industries. It focuses on synthesizing a compound in a way that favors the formation of a specific enantiomer or diastereomer. d-Carvone, being readily available in enantiomerically pure forms, serves as an attractive chiral starting material for the asymmetric total synthesis of various natural products and complex molecules.
Strategies for enantioselective synthesis of carvone or its derivatives include:
Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds like limonene as starting materials, as seen in the industrial synthesis of carvone.
Biocatalysis: Enzymatic systems can be employed for enantioselective transformations. For example, plant-mediated biotransformations of carvone enantiomers can lead to stereoselective reduction of double bonds or carbonyl groups, yielding dihydrocarvones or carveols with high diastereoisomeric purity.
Enzymatic Kinetic Resolution: This technique can be applied to separate enantiomers or to obtain specific enantiomers from a racemic mixture or a mixture of diastereomers. For instance, after reducing d-carvone with sodium borohydride (B1222165) to obtain carveol, enzymatic kinetic resolution can be used to achieve high optical purity of specific carveol enantiomers.
Synthesis and Characterization of d-Carvone Derivatives with Pharmacological Potential
The chemical modification of natural compounds like d-carvone is a promising strategy to enhance their pharmacological properties, such as improving bioavailability and potency. d-Carvone derivatives have demonstrated a wide array of biological activities, making them attractive candidates for pharmaceutical and agrochemical applications, including antibacterial, anticancer, anti-inflammatory
Advanced Analytical Methodologies for D Carvone Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of d-Carvone, providing detailed information about its functional groups and atomic connectivity.
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for the structural elucidation of d-Carvone. The distinct chemical shifts and coupling patterns observed in NMR spectra allow for the assignment of each proton and carbon atom within the molecule. For instance, ¹H NMR spectra of d-Carvone typically show characteristic signals for the olefinic protons, the protons adjacent to the carbonyl group, and the methyl and isopropenyl groups nih.govchemicalbook.com. A ¹H NMR spectrum of D(+)-Carvone recorded at 90 MHz in CDCl₃ shows shifts such as 4.79 ppm, 4.82 ppm for the isopropenyl protons, 6.72 ppm for the olefinic proton on the cyclohexenone ring, and various signals between 1.71-2.94 ppm for the aliphatic protons chemicalbook.com.
¹³C NMR spectroscopy provides information about the carbon skeleton and the different carbon environments. Key signals include those for the carbonyl carbon, the olefinic carbons, and the methyl carbons nih.gov. For D(+)-Carvone, a ¹³C NMR spectrum at 15.09 MHz in CDCl₃ reveals shifts such as 199.50 ppm for the carbonyl carbon, 146.67 ppm and 144.59 ppm for the exocyclic and endocyclic double bond carbons, respectively, and signals at 110.48 ppm for the isopropenyl carbon nih.gov.
| NMR Type | Frequency (MHz) | Solvent | Key Chemical Shifts (ppm) | Assigned Group |
|---|---|---|---|---|
| ¹H NMR chemicalbook.com | 90 | CDCl₃ | 4.79, 4.82 | Isopropenyl protons |
| 6.72 | Olefinic proton (ring) | |||
| 1.71-2.94 | Aliphatic protons | |||
| ¹³C NMR nih.gov | 15.09 | CDCl₃ | 199.50 | Carbonyl carbon (C=O) |
| 146.67 | Exocyclic double bond carbon | |||
| 144.59 | Endocyclic double bond carbon | |||
| 110.48 | Isopropenyl carbon |
IR spectroscopy is utilized to identify the characteristic functional groups present in d-Carvone. The carbonyl group (C=O) and the carbon-carbon double bonds (C=C) are prominent features in its IR spectrum. A strong absorption band around 1680-1690 cm⁻¹ is indicative of the α,β-unsaturated ketone, while bands around 1640 cm⁻¹ and 880 cm⁻¹ correspond to the C=C stretching vibrations of the cyclohexenone ring and the terminal methylene (B1212753) group of the isopropenyl moiety, respectively nih.govchemicalbook.comnist.govjascoinc.com.
Mass spectrometry provides information about the molecular weight and fragmentation patterns of d-Carvone, aiding in its identification and purity assessment. Under electron ionization (EI) conditions, d-Carvone (C₁₀H₁₄O) exhibits a molecular ion peak at m/z 150 researchgate.netnih.govinpa.gov.brnist.gov. The fragmentation pattern is highly characteristic, with prominent fragment ions resulting from specific bond cleavages and rearrangements. Common fragment ions include m/z 82 (base peak), m/z 108, m/z 93, m/z 55, and m/z 54 nih.govresearchgate.netnih.govinpa.gov.brresearchgate.net. The m/z 82 peak, often the base peak in EI-MS of carvone (B1668592), corresponds to the C₅H₆O⁺ ion, typically formed through a retro-Diels-Alder reaction researchgate.net.
| m/z | Relative Abundance (%) | Proposed Ion Formula | Notes |
|---|---|---|---|
| 150 | (Variable) | C₁₀H₁₄O⁺ | Molecular ion peak |
| 108 | (Significant) | C₇H₈O⁺ | Loss of C₃H₆ (isopropenyl group) researchgate.net |
| 93 | (Significant) | C₆H₅O⁺ | Loss of CH₃ from m/z 108 researchgate.net |
| 82 | 100 (Base Peak) | C₅H₆O⁺ | Retro-Diels-Alder product researchgate.net |
| 55 | (Significant) | C₃H₃O⁺ or C₄H₇⁺ | Common fragment |
| 54 | (Significant) | C₄H₆⁺ | Common fragment |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of d-Carvone, particularly in complex matrices like essential oils.
GC-MS is a powerful hyphenated technique widely employed for the analysis of d-Carvone. It combines the separation efficiency of gas chromatography with the identification capabilities of mass spectrometry. This technique is particularly effective for analyzing volatile and semi-volatile compounds such as d-Carvone in essential oils from sources like caraway, spearmint, and dill rsc.orgajol.inforesearchgate.net.
A critical aspect of d-Carvone analysis by GC-MS is the ability to differentiate between its enantiomers, d-Carvone ((S)-(+)-carvone) and l-Carvone ((R)-(-)-carvone), which possess distinct aroma characteristics rsc.orgresearchgate.nettandfonline.com. This chiral separation is achieved using specialized chiral gas chromatography columns, such as those incorporating β-DEX 225 (e.g., 25% 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin embedded in SPB-20) as the stationary phase rsc.org. The enantiomers exhibit different retention times on these chiral columns, allowing for their individual quantification researchgate.net.
Typical GC-MS conditions for carvone analysis might involve a temperature program starting at 80 °C, increasing to 140 °C at a rate of 1 °C/min, and holding for 3 minutes, with a solvent delay of 6 minutes rsc.org. Identification is often confirmed by comparing retention times with analytical standards and matching mass spectra against spectral libraries like NIST23 researchgate.netgcms.cz. Challenges such as in-source hydrogenation reactions, which can alter mass spectra when using hydrogen carrier gas, can be mitigated by employing optimized EI sources like the HydroInert source, ensuring spectral fidelity comparable to helium carrier gas methods gcms.cz.
Optical Rotation and Conformational Studies of d-Carvone
Optical rotation and conformational studies are vital for understanding the stereochemical properties and dynamic behavior of d-Carvone.
d-Carvone, being a chiral molecule, exhibits optical activity, meaning it rotates the plane of plane-polarized light. This property is quantified by its specific rotation ([α]D). d-Carvone, also known as (S)-(+)-carvone (PubChem CID: 16724), is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. Its specific rotation is typically reported as (+)61° or +62.5° when measured neat (pure liquid sample, no solvent) msu.edulibretexts.orglibretexts.org. In contrast, its enantiomer, l-Carvone ((R)-(-)-carvone, PubChem CID: 6485-40-1), is levorotatory, with a specific rotation of (-)61° or -62.5° msu.edulibretexts.orglibretexts.orgsigmaaldrich.com. Specific rotations are experimentally determined constants that are crucial for characterizing and identifying pure enantiomers and for determining the enantiomeric excess (ee) in mixtures libretexts.orglibretexts.org.
| Enantiomer | Common Name | Specific Rotation ([α]D) (neat) | Source |
|---|---|---|---|
| (S)-(+)-Carvone | d-Carvone | +61° to +62.5° | Caraway, Dill msu.edulibretexts.orglibretexts.org |
| (R)-(-)-Carvone | l-Carvone | -61° to -62.5° | Spearmint msu.edulibretexts.orglibretexts.orgsigmaaldrich.com |
d-Carvone possesses a cyclohexenone ring, which allows for conformational flexibility. Understanding its preferred conformations is important for predicting its physical and chemical properties, as well as its interactions in biological systems. Computational methods, such as Density Functional Theory (DFT) and Monte Carlo conformational searches with force fields like MM3, are extensively used to investigate the conformational landscape of carvone sigmaaldrich.comresearchgate.netmdpi.comresearchgate.net.
Studies have identified several low-energy conformers for carvone, typically around six, with the lowest energy conformations often being three in number mdpi.comresearchgate.net. These conformers arise from rotations around single C-C bonds and the puckering of the cyclohexenone ring. For instance, the most stable conformation often features the isopropenyl side chain perpendicular to the phenyl ring mdpi.com. The relative energies of these conformers are relatively low, suggesting that they can interconvert easily at room temperature mdpi.com.
Solvent effects can significantly influence the chiroptical properties and conformational preferences of carvone. Theoretical calculations, including those utilizing the polarizable continuum model (PCM), are employed to simulate solvent effects on optical rotation and circular dichroism (CD) sigmaaldrich.comresearchgate.netvt.edu. Vibrational corrections are also found to be significant in accurately predicting optical rotation, particularly those associated with the stereogenic carbon atom and the carbonyl group sigmaaldrich.com. The temperature dependence of measured CD and ORD (Optical Rotatory Dispersion) further supports the presence of multiple conformers for carvone researchgate.net.
Pharmacokinetic and Pharmacodynamic Research on D Carvone
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of d-Carvone
The pharmacokinetic profile of d-carvone, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding its biological activity. Research, including computational in-silico models and in vivo studies, has provided insights into how the body processes this monoterpene.
Absorption: In silico predictions suggest that d-carvone has high permeability and is likely to exhibit a high level of absorption from the gastrointestinal (GI) tract. researchgate.netresearchgate.net These models, which assess properties based on molecular structure, indicate that carvone (B1668592) adheres to Lipinski's rule, a guideline for evaluating the potential of a chemical compound to be an orally active drug. researchgate.net This suggests favorable passive diffusion across the intestinal wall.
Distribution: Following absorption, d-carvone is distributed throughout the body. Predictive studies indicate that it has the potential to cross the blood-brain barrier (BBB), a selective membrane that protects the brain from circulating substances. researchgate.netresearchgate.netmdpi.com This characteristic is consistent with the neurological effects observed in some pharmacological studies of the compound.
Metabolism: The primary site for the metabolism of d-carvone is the liver. wikipedia.org In vivo studies in humans have identified the main metabolic pathways, which involve the oxidation and reduction of the parent molecule. acs.orgnih.gov The major metabolites formed from both d-carvone and its enantiomer (l-carvone) are dihydrocarvonic acid, carvonic acid, and uroterpenolone. wikipedia.orgacs.orgnih.gov Minor metabolic pathways lead to the formation of reduction products, including (+)-carveol and dihydrocarveol. wikipedia.orgacs.orgnih.gov
Excretion: The metabolites of d-carvone are more water-soluble than the parent compound, which facilitates their elimination from the body. This biotransformation process, particularly the formation of carboxylic acids and their potential subsequent conjugation, is a key step in preparing the compound for excretion, primarily through urine. wikipedia.orgijpcbs.com
Table 1: Predicted ADME Properties of Carvone
| Property | Prediction | Source |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | researchgate.netresearchgate.net |
| Blood-Brain Barrier (BBB) Permeant | Yes | researchgate.netresearchgate.net |
| Lipinski's Rule Violations | 0 | researchgate.net |
| Substrate for P-glycoprotein (P-gp) | No | researchgate.net |
Table 2: Major and Minor Metabolites of d-Carvone Identified in Humans
| Metabolite Type | Compound Name | Source |
|---|---|---|
| Major | Dihydrocarvonic acid | wikipedia.orgacs.orgnih.gov |
| Major | Carvonic acid | wikipedia.orgacs.orgnih.gov |
| Major | Uroterpenolone | wikipedia.orgacs.orgnih.gov |
| Minor | (+)-Carveol | wikipedia.org |
| Minor | Dihydrocarveol | acs.orgnih.gov |
Metabolic Enzyme Interactions (e.g., glucuronic acid conjugation, hepatic drug-metabolizing enzymes)
The biotransformation of d-carvone is mediated by specific enzyme systems, primarily located in the liver. These interactions involve Phase I and Phase II metabolic reactions, which chemically alter the compound to facilitate its excretion.
Hepatic Drug-Metabolizing Enzymes: Phase I metabolism of d-carvone involves hepatic enzymes, notably the cytochrome P450 (CYP) oxidase system. wikipedia.org This superfamily of enzymes is responsible for catalyzing the oxidation of a wide variety of substances. researchgate.net In the case of d-carvone, CYP enzymes are involved in the initial oxidative steps of its metabolism. Additionally, the enzyme (+)-trans-carveol dehydrogenase participates in the conversion of d-carvone to (+)-carveol. wikipedia.org In silico models have predicted that carvone is not an inhibitor of the major cytochrome P450 isozymes, suggesting a lower potential for certain types of drug-drug interactions. researchgate.net
Glucuronic Acid Conjugation: Glucuronic acid conjugation is a major Phase II metabolic pathway that increases the water solubility of drugs and their metabolites, preparing them for elimination. wikipedia.orgijpcbs.com This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid to the substrate molecule. ijpcbs.com While direct studies detailing the glucuronidation of d-carvone itself are limited, its metabolites, such as carvonic acid, possess functional groups (carboxylic acids) that are common substrates for this conjugation reaction. researchgate.net It is therefore a plausible and expected pathway for the final detoxification and clearance of d-carvone metabolites. researchgate.net
Bioavailability and Systemic Exposure Investigations of d-Carvone
Bioavailability refers to the fraction of an administered compound that reaches the systemic circulation in an unchanged form. While specific bioavailability percentages for d-carvone from direct human studies are not extensively detailed in the available literature, its pharmacokinetic properties provide a basis for understanding its systemic exposure.
The high gastrointestinal absorption predicted for d-carvone is a prerequisite for good oral bioavailability. researchgate.netresearchgate.net However, bioavailability is also influenced by first-pass metabolism in the liver. After absorption from the gut, d-carvone is transported via the portal vein to the liver, where it undergoes significant metabolism by enzymes like cytochrome P450 oxidase. wikipedia.org This initial round of metabolism before the compound reaches the main bloodstream can reduce the amount of unchanged d-carvone that is systemically available.
Studies on chemical derivatives of carvone have been undertaken with the goal of improving properties such as bioavailability, suggesting that while the parent compound is well-absorbed, its systemic exposure may be limited by its metabolic profile. mdpi.com Computational tools like SwissADME provide a "Bioavailability Score," which for l-carvone (the enantiomer of d-carvone) is predicted to be 0.55, indicating drug-like pharmacokinetic properties. researchgate.net
Mechanistic Toxicological Investigations of D Carvone
In Vitro and In Vivo Mechanistic Toxicity Studies
Mechanistic studies of d-carvone have revealed its interaction with various biological pathways, primarily related to inflammation, oxidative stress, and apoptosis. In vivo studies in rats have shown that d-carvone can modulate inflammatory signaling cascades. Specifically, it has been observed to mitigate the gene expression of high-mobility group box 1 (HMGB1), toll-like receptors 4 (TLR4), nuclear factor kappa B (NFκB), and the NOD-like receptor family pyrin domain containing 3 (NLP3). nih.govnih.govresearchgate.net This downregulation leads to a subsequent reduction in inflammatory mediators, including interleukin 1 beta (IL-1β), interleukin 6 (IL-6), and tumor necrosis factor α (TNF-α). nih.govnih.govresearchgate.net
The antioxidant activity of d-carvone is another key aspect of its mechanism. nih.gov Studies have demonstrated its ability to enhance the activity of antioxidant enzymes while reducing lipid peroxidation. nih.gov In models of hepatic ischemia-reperfusion, d-carvone administration augmented antioxidant enzyme activities and lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation, in liver tissue samples. nih.gov
Furthermore, d-carvone has been shown to influence apoptotic pathways. Research indicates it can reduce apoptotic markers such as caspases 1, 3, and 9, and Bax gene expression, while increasing the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net In studies on the protoscoleces of hydatid cysts, d-carvone was found to induce apoptosis, as evidenced by increased caspase-3 activation. nih.gov
In insect models (Tribolium castaneum), the toxic mechanism of d-carvone involves the inhibition of key enzymes like acetylcholinesterase and succinate dehydrogenase. plu.mx Molecular docking analyses have suggested direct interactions between d-carvone and acetylcholinesterase, indicating a potential mechanism for its insecticidal activity. plu.mx
Table 1: Summary of Mechanistic Toxicity Findings for d-Carvone
| Mechanism | Model System | Key Findings | References |
|---|---|---|---|
| Anti-inflammatory | Rat (in vivo) | Downregulation of HMGB1/TLR4/NFκB/NLP3 signaling pathways; reduced expression of IL-1β, IL-6, and TNF-α. | nih.govnih.govresearchgate.net |
| Antioxidant | Rat (in vivo) | Augmented antioxidant enzyme activities; reduced lipid peroxidation (MDA levels). | nih.gov |
| Apoptosis Modulation | Rat (in vivo), Hydatid Cyst Protoscoleces (in vitro/ex vivo) | Reduced expression of caspases and Bax; increased Bcl-2 expression. Induced caspase-3 activation in protoscoleces. | nih.govresearchgate.netnih.gov |
| Enzyme Inhibition | Tribolium castaneum (in vivo) | Sustained inhibition of acetylcholinesterase and succinate dehydrogenase activity. | plu.mx |
Genotoxicity and Mutagenicity Assessments of d-Carvone
The genotoxic and mutagenic potential of d-carvone has been evaluated using a battery of standard assays. Genotoxicity refers to the ability of a chemical agent to damage genetic information within a cell, causing mutations or chromosomal aberrations, which can be a precursor to carcinogenesis. scispace.com
In a key study, d-carvone was assessed for its mutagenic activity using the Ames test, which employs strains of Salmonella typhimurium to detect gene mutations. nih.govwikipedia.org The results of this bacterial reverse mutation assay were negative, indicating that d-carvone did not induce gene mutations under the tested conditions. nih.gov
However, evaluations in mammalian cells have yielded different results. In studies using Chinese hamster ovary (CHO) cells, d-carvone was found to induce sister chromatid exchanges and chromosomal aberrations. nih.gov Chromosomal aberrations are abnormalities in the structure or number of chromosomes and are considered a significant genotoxic event. mdpi.commdpi.com
Further investigations in Drosophila melanogaster also suggested genotoxic effects. Oral administration of d-carvone was associated with an increase in the frequency of dominant lethal mutations and influenced the degree of chromosome polyteny in the salivary gland cells of the larvae. nih.gov
Table 2: Summary of Genotoxicity and Mutagenicity Assays for d-Carvone
| Assay Type | Test System | Result | References |
|---|---|---|---|
| Gene Mutation | Salmonella typhimurium (Ames test) | Negative | nih.gov |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Positive | nih.gov |
| Sister Chromatid Exchanges | Chinese Hamster Ovary (CHO) cells | Positive | nih.gov |
| Dominant Lethal Mutations | Drosophila melanogaster | Positive | nih.gov |
Mechanistic Studies of Organ-Specific Effects (e.g., liver weight changes, histopathological analysis)
The liver is a primary organ affected by d-carvone administration in toxicological studies, with observed effects including changes in liver weight and specific histopathological alterations. Mechanistic investigations have sought to elucidate the underlying pathways for these effects.
In studies with rats fed a high-fat diet, d-carvone administration led to a reduction in both body and liver weights. gmedicine.de The proposed mechanism involves the reduction of hepatic lipid accumulation; d-carvone was found to lower the levels of cholesterol and triglycerides in the liver. gmedicine.de This effect is believed to be linked to its antioxidant properties, which help alleviate hepatic steatosis. gmedicine.de
Conversely, other studies have reported an increase in relative liver weights in rats and mice following d-carvone administration. inchem.org The European Food Safety Authority noted that an increase in relative liver weight in a 90-day rat study was a key endpoint for establishing the acceptable daily intake (ADI) for d-carvone. europa.euresearchgate.net
Histopathological analyses have provided further mechanistic insights. In a rat model of CCl4-induced liver fibrosis, d-carvone treatment attenuated the progression of fibrosis. dntb.gov.ua This was evidenced by decreased collagen deposition and was mechanistically linked to the inhibition of the TGF-β1/SMAD3 signaling pathway, a key regulator of fibrosis. dntb.gov.uaresearchgate.net
In models of hepatic ischemia-reperfusion injury, pretreatment with d-carvone led to a significant reduction in histopathological damage. nih.govnih.gov Observations included diminished confluent coagulative necrosis, disintegration of liver chords, and reduced hemorrhage, thereby preserving the hepatic architecture. researchgate.netresearchgate.net These protective effects are tied to d-carvone's anti-inflammatory and antioxidant mechanisms, including the downregulation of the HMGB1/TLR4/NFκB/NLP3 pathway, which reduces inflammatory cell infiltration and subsequent tissue damage. nih.govnih.govresearchgate.net
Table 3: Summary of Mechanistic Studies on Organ-Specific Effects of d-Carvone on the Liver
| Observed Effect | Animal Model | Proposed Mechanism | Histopathological Findings | References |
|---|---|---|---|---|
| Reduced Liver Weight | Rat (Nonalcoholic fatty liver disease model) | Reduction of hepatic triglycerides and cholesterol via antioxidant activity. | Alleviation of hepatic steatosis. | gmedicine.de |
| Increased Relative Liver Weight | Rat, Mouse | Not fully elucidated; used as an endpoint for toxicological risk assessment. | Not specified in detail in the context of this mechanism. | inchem.orgeuropa.euresearchgate.net |
| Anti-Fibrotic Effect | Rat (CCl4-induced fibrosis model) | Inhibition of the TGF-β1/SMAD3 signaling pathway. | Decreased collagen deposition. | dntb.gov.uaresearchgate.net |
| Hepatoprotection | Rat (Ischemia-Reperfusion model) | Downregulation of HMGB1/TLR4/NFκB/NLP3 pathway; antioxidant effects. | Reduced coagulative necrosis, hemorrhage, and inflammatory cell infiltration. | nih.govnih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| d-Carvone |
| Interleukin 1 beta (IL-1β) |
| Interleukin 6 (IL-6) |
| Tumor necrosis factor α (TNF-α) |
| Malondialdehyde (MDA) |
| Carbon tetrachloride (CCl4) |
| Cholesterol |
| Triglycerides |
Translational Research and Future Perspectives on D Carvone
Nanotechnology-Based Delivery Systems for d-Carvone (e.g., encapsulated forms, PLGA nanoparticles)
The inherent volatility and limited water solubility of d-Carvone can pose challenges for its effective delivery and sustained action in biological systems. Nanotechnology-based delivery systems offer promising solutions to overcome these limitations, enhancing the compound's bioavailability, stability, and targeted delivery.
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have emerged as a notable platform for encapsulating d-Carvone. Studies have demonstrated the successful preparation of carvone-loaded PLGA nanoparticles, which significantly prolong the antimicrobial activity of the essential oil wikipedia.org. For instance, research indicates that PLGA nanoparticles loaded with carvone (B1668592) achieved encapsulation efficiencies as high as 68.21% and loading efficiencies of 13.64% wikipedia.org. These polymeric nanoparticles are highly regarded for their biocompatibility and biodegradability, making them suitable for various drug delivery applications, including the transport of both hydrophilic and hydrophobic molecules while protecting them from degradation and enabling controlled release wikidata.orgfishersci.dk. The small size of these delivery systems also facilitates increased penetration into intracellular and extracellular areas, thereby enhancing interaction with pathogenic bacteria wikipedia.org.
Beyond PLGA, other nanocarriers such as liposomes and polymer micelles are also being explored for the encapsulation of active compounds, suggesting potential avenues for d-Carvone formulation to improve its therapeutic profile researchgate.net.
Development of Antimicrobial Coatings Utilizing d-Carvone
The antimicrobial properties of d-Carvone make it an attractive candidate for developing novel antimicrobial coatings, particularly for medical devices and surfaces prone to microbial colonization. Current coating techniques often involve multiple processing steps and can suffer from low efficacy and stability mims.comnih.gov.
A promising approach involves the plasma polymerization of carvone, a single-step technique that produces moderately hydrophobic antibacterial coatings mims.comnih.govguidetopharmacology.org. These plasma-polymerized carvone (ppCar) coatings have demonstrated remarkable stability, maintaining a static water contact angle of 78° even after 10 days of air aging and remaining stable for 24 hours in Luria-Bertani (LB) broth immersion mims.comnih.gov. Critically, these coatings exhibit significant antimicrobial efficacy, achieving a reduction rate of over 90% against both Escherichia coli and Staphylococcus aureus guidetopharmacology.org. The bactericidal action of carvone in these coatings is attributed to its capacity to penetrate bacterial cells, leading to increased cell permeability and a decrease in cell membrane integrity mims.comnih.gov. This technology presents a cost-effective method for creating bacteria-resistant and biocompatible surfaces, holding great potential for biomedical devices and other applications where microbial contamination is a concern nih.govguidetopharmacology.org.
Computational Approaches in d-Carvone Research
Computational approaches have revolutionized drug discovery and mechanistic elucidation, offering efficient and cost-effective means to identify potential targets, predict molecular interactions, and screen vast chemical libraries citeab.comwikipedia.org.
Network pharmacology represents a systems-level approach that integrates computational biology, cheminformatics, and systems biology to provide a comprehensive understanding of drug action citeab.com. This methodology is particularly valuable for natural products like d-Carvone, which often exhibit multi-targeted effects. By considering the intricate network of molecular pathways, network pharmacology can identify lead compounds that influence multiple targets, thereby maximizing therapeutic efficacy citeab.com.
A study investigating the effects of d-Carvone against Non-Small Cell Lung Cancer (NSCLC) utilized network pharmacology to identify 77 putative anti-NSCLC targets fishersci.ca. Further analysis revealed five core or hub targets: JAK2, ERK1, ESR1, GSK3B, and HSP90AA1 fishersci.ca. This approach shifts the paradigm from "one target, one compound" to "multiple targets, multiple pathways," offering a more holistic view of how d-Carvone exerts its biological activities wikipedia.org.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. This method helps visualize how molecules interact and provides insights into their binding affinities and mechanisms citeab.com.
In the context of d-Carvone, molecular docking studies have been instrumental in elucidating its interactions with various biological targets. For instance, in the NSCLC study, molecular docking confirmed strong binding interactions between d-Carvone and its identified core targets (JAK2, ERK1, ESR1, GSK3B, and HSP90AA1) fishersci.ca. Furthermore, in silico studies on carvone derivatives have explored their potential as anti-influenza drugs by analyzing their binding modes with neuraminidase (NA) active sites, suggesting that certain carvone analogues could inhibit NA with binding energies comparable to commercial inhibitors like oseltamivir (B103847) nih.gov. Beyond anti-cancer and anti-viral applications, in silico docking studies have also suggested d-Carvone's potential as an anticonvulsant, antispasmodic, antifungal, and cardiovascular agent, indicating its broad pharmacological applicability. These computational predictions guide experimental validation and accelerate the drug discovery process.
Integration with Omics Technologies for Comprehensive Mechanistic Insights
The integration of various "omics" technologies—such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics—provides an unprecedented, panoramic view of biological systems at a molecular level. This multi-omics approach is crucial for gaining comprehensive mechanistic insights into the actions of compounds like d-Carvone.
By combining data from different molecular layers, researchers can overcome the limitations of single-omics analyses, revealing connections and pathways that would otherwise remain obscured. Techniques like Multi-Omics Factor Analysis and Joint Analysis of Multi-Omics Data (JAMOD) facilitate the merging and interpretation of these complex datasets, leading to improved biomarker discovery and a deeper understanding of disease mechanisms and therapeutic resistance. For d-Carvone, integrating its observed biological effects with changes in gene expression (transcriptomics), protein profiles (proteomics), or metabolic pathways (metabolomics) could precisely delineate its molecular targets and downstream effects. For example, if d-Carvone exhibits anti-inflammatory effects, multi-omics could reveal which specific inflammatory genes are downregulated, which proteins are modulated, and how cellular metabolic states are altered in response. Such comprehensive insights are vital for fully understanding d-Carvone's therapeutic potential and optimizing its applications.
Addressing Research Gaps and Future Research Directions in d-Carvone Studies
Despite the growing body of research on d-Carvone, several key research gaps and future directions warrant attention to fully harness its potential.
A primary gap lies in the precise elucidation of d-Carvone's mechanisms of action at a granular molecular level. While network pharmacology and molecular docking provide valuable predictions, further experimental validation is crucial to confirm these interactions and map out the complete signaling pathways influenced by d-Carvone mims.comfishersci.ca. Additionally, comprehensive investigations into its acute and chronic toxicities are essential to validate its safety for various applications, particularly in therapeutic contexts mims.com.
Future research should also focus on developing more environmentally friendly and sustainable strategies for the synthesis and application of d-Carvone, especially concerning its chiral recognition and separation, which can impact its specific biological activities. For instance, understanding how (-)-carvone (B1668593) affects microtubule degradation suggests a need for further research into specific inhibitors or activators of upstream components in this pathway.
The integration of advanced multi-omics technologies with d-Carvone research is a critical future direction. While these technologies offer comprehensive insights, challenges related to data heterogeneity and scalability need to be addressed to maximize their utility. This includes developing standardized protocols for data generation and more robust computational tools for integrating and interpreting diverse omics datasets related to d-Carvone's effects. Such integration will provide a holistic understanding of its impact on biological systems, paving the way for its optimized application in medicine, agriculture, and industry.
Q & A
Q. What are the primary mechanisms through which d-Carvone exerts its chemopreventive effects in experimental models?
Methodological Approach : To investigate d-Carvone’s mechanisms, focus on oxidative stress modulation (e.g., superoxide dismutase (SOD), catalase (CAT), glutathione (GSH)) and biotransforming enzyme activity (e.g., cytochrome P450, glutathione-S-transferase) using spectrophotometric assays. Employ controlled in vivo models with carcinogen induction (e.g., 1,2-dimethylhydrazine (DMH)) and dose-response studies .
- Key Research Findings :
- 75% reduction in colonic aberrant crypt foci (ACF) incidence at 10 mg/kg dose .
- 40–60% restoration of hepatic SOD and CAT activities in DMH-exposed rats .
- Dose-dependent inhibition of lipid peroxidation (35–58% reduction in malondialdehyde (MDA)) .
Q. How should experimental designs be structured to evaluate d-Carvone’s pharmacological activity?
Methodological Approach :
- Use randomized controlled trials (RCTs) with stratification for variables like age, sex, and baseline oxidative stress markers.
- Include positive controls (e.g., standard antioxidants) and negative controls (vehicle-only groups).
- Standardize treatment duration (e.g., 16 weeks for chronic models) and route (oral administration for bioavailability studies) .
- Critical Considerations :
- Sample size calculation to ensure statistical power (e.g., n ≥ 6 per group in rodent studies) .
- Histopathological validation of pre-neoplastic lesions (e.g., ACF counting protocols) .
Q. What are the key biochemical parameters to assess d-Carvone’s impact on oxidative stress?
Methodological Approach :
- Quantify lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay for MDA.
- Measure antioxidant enzymes (SOD, CAT, GSH) in both hepatic and colonic tissues.
- Validate findings with immunohistochemical analysis of oxidative stress markers (e.g., 8-hydroxy-2′-deoxyguanosine for DNA damage) .
- Key Findings :
- DMH-induced rats showed 2.5-fold increase in colonic MDA, reversed by d-Carvone supplementation .
- Hepatic GSH levels increased by 30–45% with d-Carvone co-administration .
Advanced Research Questions
Q. How can researchers resolve contradictions in d-Carvone’s reported efficacy across different experimental models?
Methodological Approach :
- Conduct systematic reviews to compare outcomes across studies, focusing on variables like dosing (e.g., 5–20 mg/kg), treatment duration, and model specificity (e.g., DMH vs. azoxymethane-induced carcinogenesis).
- Use meta-analysis to quantify heterogeneity and identify confounding factors (e.g., interspecies variability) .
- Case Study :
- d-Carvone at 10 mg/kg showed optimal efficacy in DMH models but required higher doses in genetic susceptibility models .
- Discrepancies in phase I enzyme modulation (e.g., cytochrome P450 inhibition vs. induction) may explain variability .
Q. What synergistic interactions should be explored to enhance d-Carvone’s chemopreventive potential?
Methodological Approach :
- Design factorial experiments to test combinations with other phytochemicals (e.g., curcumin, resveratrol) or drugs (e.g., NSAIDs).
- Evaluate additive/synergistic effects using isobolographic analysis or Chou-Talalay combination indices .
- Research Gap :
- No studies have tested d-Carvone with microbiome modulators (e.g., probiotics) despite its metabolism via gut microbiota .
Q. What methodological challenges arise when quantifying d-Carvone’s tissue-specific bioavailability?
Methodological Approach :
- Use LC-MS/MS for precise quantification of d-Carvone and metabolites in plasma, liver, and colonic tissues.
- Address confounding factors like enzymatic degradation in the gut lumen or first-pass metabolism .
- Key Challenges :
- Limited data on d-Carvone’s blood-brain barrier permeability for neuropharmacology studies.
- Tissue-specific antioxidant responses: hepatic vs. colonic SOD activity varied by 20–30% in DMH models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
